

Physical and chemical properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Dimethyl cis-1,2,3,6-tetrahydrophthalate

Cat. No.: B1353497

[Get Quote](#)

An In-depth Technical Guide to Dimethyl cis-1,2,3,6-tetrahydrophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2,3,6-tetrahydrophthalate is a cyclic unsaturated diester that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a cyclohexene ring and two cis-oriented ester functionalities, make it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals, polymers, and specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of **Dimethyl cis-1,2,3,6-tetrahydrophthalate**, detailed experimental protocols for its synthesis and analysis, and a summary of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of **Dimethyl cis-1,2,3,6-tetrahydrophthalate** are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1] [2] [3]
Molecular Weight	198.22 g/mol	[1] [2] [3]
CAS Number	4841-84-3	[1] [2] [3]
Appearance	Liquid	[3]
Boiling Point	141-142 °C at 20 mmHg	[2] [3]
Density	1.145 g/mL at 25 °C	[2] [3]
Refractive Index (n ²⁰ /D)	1.472	[2] [3]

Table 2: Solubility Data

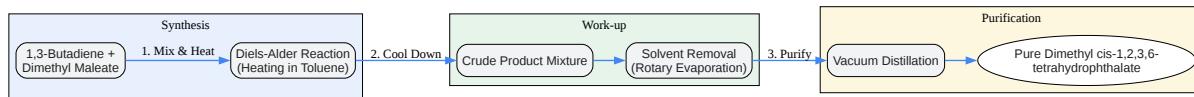
Solvent	Solubility	Notes
Water	Low to negligible	As a medium-sized ester, its polarity is not sufficient for significant aqueous solubility. [4] [5] [6]
Common Organic Solvents	Soluble	Expected to be soluble in solvents like ethanol, methanol, diethyl ether, acetone, and chlorinated solvents due to its ester nature. [4] [5]

Synthesis of Dimethyl **cis**-1,2,3,6-tetrahydrophthalate

The primary method for the synthesis of **Dimethyl *cis*-1,2,3,6-tetrahydrophthalate** is the Diels-Alder reaction, a powerful [4+2] cycloaddition reaction. This specific synthesis involves the reaction of 1,3-butadiene (the diene) with dimethyl maleate (the dienophile).

Experimental Protocol: Diels-Alder Reaction

Materials:


- 1,3-Butadiene (in a suitable form, e.g., generated *in situ* from sulfolene)
- Dimethyl maleate
- Toluene (or another suitable solvent)
- Reaction vessel equipped with a reflux condenser and a means of stirring (e.g., magnetic stirrer)
- Heating mantle or oil bath
- Rotary evaporator
- Apparatus for vacuum distillation (optional, for purification)

Procedure:

- In a well-ventilated fume hood, a reaction vessel is charged with dimethyl maleate and a suitable solvent such as toluene.
- 1,3-Butadiene is then introduced into the reaction mixture. Due to its gaseous nature at room temperature, it is often generated *in situ* by the thermal decomposition of a precursor like 3-sulfolene.^{[7][8][9]}
- The reaction mixture is heated to a temperature sufficient to initiate the Diels-Alder reaction and, if applicable, the decomposition of the butadiene precursor. This is typically carried out under reflux for a period of several hours to ensure complete reaction.^{[10][11]}
- The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure using a rotary evaporator.

- The resulting crude product, **Dimethyl cis-1,2,3,6-tetrahydronaphthalate**, can be purified by vacuum distillation to yield a clear liquid.[2]

Experimental Workflow: Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **Dimethyl cis-1,2,3,6-tetrahydronaphthalate**.

Spectroscopic Data

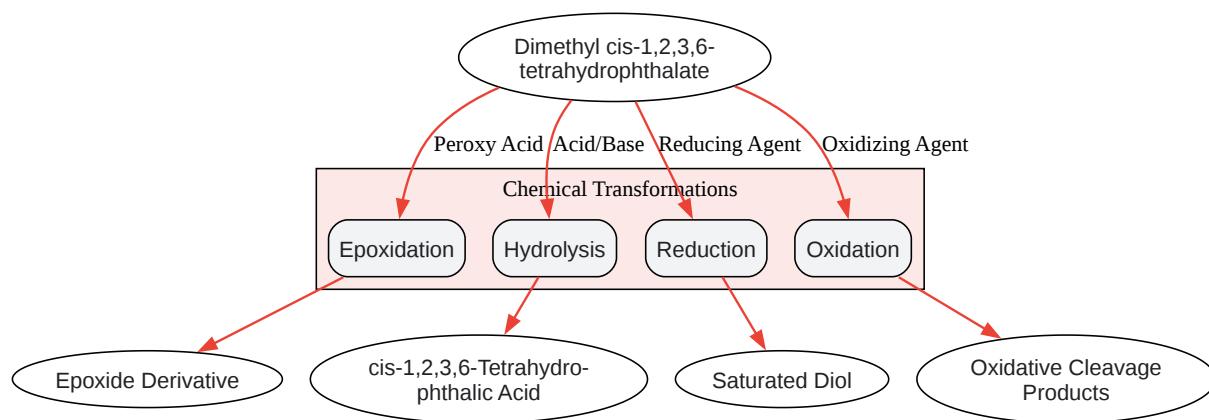
Spectroscopic analysis is essential for the characterization and confirmation of the structure of **Dimethyl cis-1,2,3,6-tetrahydronaphthalate**.

Table 3: Spectroscopic Data Summary

Technique	Key Features
¹ H NMR	Signals corresponding to the olefinic protons, the allylic protons, the methine protons adjacent to the ester groups, and the methyl protons of the ester groups are expected.
¹³ C NMR	Resonances for the carbonyl carbons of the ester groups, the olefinic carbons, the methine carbons, the allylic carbons, and the methyl carbons are anticipated.[12]
FT-IR	Characteristic absorption bands for the C=O stretching of the ester groups (around 1730 cm^{-1}), C=C stretching of the alkene (around 1650 cm^{-1}), and C-O stretching of the ester are expected.
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M^+) at $\text{m/z} = 198$, corresponding to the molecular weight of the compound. Fragmentation patterns typical for esters would also be observed.

Note: Specific spectral data can be found in various spectral databases by searching for the compound's CAS number (4841-84-3).[13]

Chemical Reactivity


Dimethyl cis-1,2,3,6-tetrahydronaphthalate undergoes a variety of chemical transformations, making it a useful synthetic intermediate.

Key Reactions

- Epoxidation: The double bond in the cyclohexene ring can be epoxidized using peroxy acids to form the corresponding epoxide.[14] This reaction opens up pathways to a range of difunctionalized cyclohexane derivatives.

- Desymmetrization: The prochiral nature of the molecule allows for enantioselective reactions, such as enzymatic hydrolysis or other chiral catalyst-mediated transformations, to produce chiral building blocks.[14]
- Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield cis-1,2,3,6-tetrahydronaphthalic acid.
- Reduction: The double bond and the ester functionalities can be reduced using various reducing agents to yield the corresponding saturated diol or other reduced products.
- Oxidation: The double bond is susceptible to oxidative cleavage, for example, by ozonolysis or treatment with strong oxidizing agents like potassium permanganate.

Logical Relationship of Key Reactions

[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **Dimethyl cis-1,2,3,6-tetrahydronaphthalic acid**.

Conclusion

Dimethyl cis-1,2,3,6-tetrahydronaphthalate is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis via the Diels-Alder reaction is a classic and efficient method. The reactivity of its double bond and ester functionalities allows for a wide range of chemical transformations, making it a key starting material for the synthesis of numerous target molecules in research and industry. This guide provides the foundational technical information required for its effective use in a laboratory or developmental setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Dimethyl cis-1,2,3,6-tetrahydronaphthalate 99 4841-84-3 [sigmaaldrich.com]
- 3. cis-1,2,3,6-テトラヒドロナフタル酸ジメチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 10. atc.io [atc.io]
- 11. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. DIMETHYL CIS-1,2,3,6-TETRAHYDROPHthalATE | 4841-84-3 [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of Dimethyl cis-1,2,3,6-tetrahydronaphthalate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1353497#physical-and-chemical-properties-of-dimethyl-cis-1-2-3-6-tetrahydronaphthalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com